![molecular formula C14H19N5O B7631359 2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)
2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMPTA and is a member of the triazole family of compounds. The purpose of
Mechanism of Action
The mechanism of action of DMPTA is not fully understood. However, it is believed that DMPTA exerts its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death) in these cells. DMPTA's neuroprotective effects are thought to be due to its ability to reduce oxidative stress and inflammation in the brain. The antimicrobial activity of DMPTA is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
DMPTA has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DMPTA has also been found to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in the brain, which can help protect against neurodegenerative diseases. Additionally, DMPTA has been found to disrupt bacterial cell membranes, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using DMPTA in lab experiments is its potential to exhibit antitumor, neuroprotective, and antimicrobial activity. Additionally, DMPTA is relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one limitation of using DMPTA in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of DMPTA and its potential side effects.
Future Directions
There are several future directions for research on DMPTA. One direction is to investigate the toxicity of DMPTA and its potential side effects. Another direction is to explore the potential of DMPTA as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the mechanism of action of DMPTA and its effects on various biological pathways.
Synthesis Methods
The synthesis of DMPTA involves the reaction of 2-(dimethylamino)ethylamine with 3-phenyl-1H-1,2,4-triazole-5-carboxylic acid in the presence of acetic anhydride. This reaction results in the formation of DMPTA as a white crystalline solid. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
DMPTA has been found to have potential applications in the field of medicine. It has been shown to exhibit antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. DMPTA has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DMPTA has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-19(2)10-13(20)15-9-8-12-16-14(18-17-12)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,15,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDODLOCNOPMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCC1=NC(=NN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.